1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide
説明
特性
IUPAC Name |
1-[[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-25-19-17(20(30)26(2)21(25)31)28(11-14-5-3-4-6-15(14)22)16(24-19)12-27-9-7-13(8-10-27)18(23)29/h3-6,13H,7-12H2,1-2H3,(H2,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXDPLLLCRTYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
The compound has good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo. Compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability.
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses. This indicates that the compound has potential as an antitumor agent.
生物活性
The compound 1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and implications for cancer therapy.
Chemical Structure and Properties
The compound features a complex structure that integrates piperidine and purine derivatives, known for their diverse biological activities. The presence of a chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
Structural Formula
Antibacterial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and purine rings have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that it may serve as a potent inhibitor, which is crucial in therapeutic applications for conditions like Alzheimer's disease and urolithiasis.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14±0.003 | 21.25±0.15 |
| Urease | 0.63±0.001 | N/A |
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Similar compounds have been studied for their effects on cancer cell lines, showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction .
Study 1: Antibacterial Efficacy
In a study conducted by Aziz-ur-Rehman et al., several synthesized piperidine derivatives were tested against common bacterial pathogens. The results indicated that compounds with the piperidine moiety exhibited significant antibacterial activity, with some achieving IC50 values comparable to established antibiotics .
Study 2: Enzyme Inhibition Analysis
A recent publication highlighted the enzyme inhibitory effects of related compounds on AChE and urease. The findings suggested that modifications in the molecular structure could enhance inhibitory potency, making these compounds suitable candidates for further drug development .
Q & A
Q. What are the critical considerations for synthesizing 1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide?
- Methodological Answer : The synthesis involves sequential functionalization of the purine core and piperidine-carboxamide moiety. Key steps include:
- Coupling reactions : Use of methylene bridges to link the 2-chlorobenzyl group to the purine ring (position 7) and the piperidine-carboxamide group (position 8).
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or methanol are preferred for intermediate solubility and reaction efficiency .
- Purity monitoring : Thin-layer chromatography (TLC) or HPLC with optimized mobile phases (e.g., methanol/buffer mixtures at pH 4.6–5.5) ensures intermediate purity .
- Purification : Column chromatography or preparative HPLC with tetrabutylammonium hydroxide-based buffers improves final compound yield .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific GHS data for this compound is unavailable, structural analogs suggest:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .
- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers identify and characterize major metabolic pathways of this compound?
- Methodological Answer :
- In vitro models : Incubate the compound with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify phase I metabolites. Use NADPH as a cofactor .
- Analytical techniques : LC-MS/MS with radiolabeled analogs (e.g., ¹⁴C-labeled at the purine ring) tracks metabolic stability and quantifies metabolites like oxidative or hydrolytic derivatives .
- Data interpretation : Compare metabolite profiles across species (e.g., rat vs. human microsomes) to predict interspecies variability .
Q. How should contradictory data in receptor-binding assays be resolved?
- Methodological Answer :
- Competitive binding assays : Use a reference antagonist (e.g., CP-945,598 for cannabinoid receptors) to validate target specificity and calculate IC₅₀ values .
- Statistical optimization : Apply Design of Experiments (DoE) to assess variables like pH, temperature, and ligand concentration, reducing noise in dose-response curves .
- Controls : Include negative controls (e.g., vehicle-only) and positive controls (known agonists/antagonists) to normalize data .
Q. What strategies improve the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Deuterium incorporation : Replace hydrogen atoms at metabolically vulnerable sites (e.g., methyl groups on the purine ring) to slow CYP-mediated oxidation .
- Structural analogs : Modify the piperidine-carboxamide moiety to introduce steric hindrance or electron-withdrawing groups, reducing enzyme accessibility .
- In silico modeling : Use molecular docking simulations to predict interactions with CYP active sites and prioritize stable derivatives .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Methodological Answer :
- Salt formation : Convert the free base to a hydrochloride salt using HCl in methanol, improving aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance dissolution while maintaining biocompatibility .
- Buffer optimization : Adjust pH to 4.6–5.5 using acetate or phosphate buffers to stabilize the compound in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
